molecular formula C18H20FNO3 B12838116 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)-

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)-

Cat. No.: B12838116
M. Wt: 317.4 g/mol
InChI Key: OCLLHHQIVFPUEC-MRXNPFEDSA-N
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Description

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolone core, which is a versatile scaffold in organic synthesis and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the acetyl, cyclohexyl, and fluorophenyl groups. Common reagents and catalysts used in these reactions include:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Cyclohexylation: Cyclohexyl bromide or cyclohexyl chloride with a suitable base.

    Fluorophenylation: 4-Fluorobenzene derivatives using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogenation or nitration of the aromatic ring using halogenating agents or nitrating mixtures.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Substitution Reagents: Br2, Cl2, HNO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathway Involvement: Affecting metabolic or signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-chlorophenyl)-1,5-dihydro-3-hydroxy-: Similar structure with a chlorine atom instead of fluorine.

    2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-methylphenyl)-1,5-dihydro-3-hydroxy-: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H20FNO3

Molecular Weight

317.4 g/mol

IUPAC Name

(2R)-3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1

InChI Key

OCLLHHQIVFPUEC-MRXNPFEDSA-N

Isomeric SMILES

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)F)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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